molecular formula C20H25N3O5S2 B2427538 N-(5-acetamido-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105237-13-5

N-(5-acetamido-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2427538
CAS No.: 1105237-13-5
M. Wt: 451.56
InChI Key: PGAVDEGAPPOXFA-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This complex molecule is characterized by a multi-ring structure incorporating a thiophene-sulfonyl group and a piperidine acetamide backbone . Compounds featuring sulfonamide and acetamide functional groups are frequently investigated for their potential to interact with various enzymatic targets. Specifically, molecules with thiophene and sulfonyl motifs are often explored as potential enzyme inhibitors and for their antimicrobial properties . The structural complexity of this compound suggests it may be a valuable candidate in programs aimed at developing novel therapeutic agents, particularly in the ongoing search for new anti-infectives to combat drug-resistant bacteria . Its precise mechanism of action is a subject for empirical investigation, but it shares structural features with hybrids designed to overcome antibiotic resistance by combining multiple pharmacophores . Researchers can utilize this chemical as a key intermediate or as a reference standard in hit-to-lead optimization campaigns. It is supplied with a comprehensive Certificate of Analysis to ensure batch-to-batch consistency and reliability for your experimental needs. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-14(24)21-15-8-9-18(28-2)17(12-15)22-19(25)13-16-6-3-4-10-23(16)30(26,27)20-7-5-11-29-20/h5,7-9,11-12,16H,3-4,6,10,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAVDEGAPPOXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, with the CAS number 1105237-13-5, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H25N3O5S2C_{20}H_{25}N_{3}O_{5}S_{2} and a molecular weight of 451.6 g/mol. The structure features a piperidine ring, an acetamide group, and a methoxyphenyl moiety, which may contribute to its biological properties.

PropertyValue
CAS Number1105237-13-5
Molecular FormulaC20H25N3O5S2
Molecular Weight451.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound may interact with specific biological targets, potentially influencing various signaling pathways. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes including acid-base balance and respiration .
  • Neuroprotective Effects : Some studies suggest that related compounds exhibit neuroprotective properties by reducing oxidative stress in neuronal cells, potentially through the modulation of apoptotic pathways .
  • Anti-inflammatory Activity : The presence of thiophene rings in related compounds has been associated with anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity against various cell lines:

  • Cytotoxicity : Preliminary studies indicate low cytotoxicity levels in cultured cells, suggesting a favorable therapeutic index for further development .
  • Neuroprotection : In PC12 cell models, compounds similar to this one have shown protective effects against sodium nitroprusside-induced damage, indicating potential use in neurodegenerative diseases .

Case Study 1: Neuroprotective Properties

A study focused on the neuroprotective effects of acetamide derivatives highlighted that certain compounds exhibited better protective effects than established neuroprotectants like edaravone. The findings suggest that modifications to the acetamide structure can enhance neuroprotective efficacy while minimizing cytotoxicity .

Case Study 2: Anti-inflammatory Activity

Research involving structurally similar thiophene-containing compounds revealed significant anti-inflammatory activity in rat models. These compounds inhibited pro-inflammatory cytokines and showed a favorable safety profile compared to traditional NSAIDs, making them candidates for further development in treating inflammatory conditions .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it suitable for further investigation in drug development:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structural motifs can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Effects : Preliminary studies have indicated that derivatives of acetamido compounds possess antimicrobial properties. The specific structure of N-(5-acetamido-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide may enhance its effectiveness against various bacterial strains .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Anti-inflammatory Studies

A study investigating compounds similar to this compound found significant inhibition of COX enzymes, leading to reduced inflammation in animal models . These findings suggest that this compound could serve as a lead for developing new anti-inflammatory drugs.

Antimicrobial Efficacy

Research has shown that compounds with acetamido and thiophene groups exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics . This positions this compound as a candidate for further antimicrobial development.

Conclusion and Future Directions

This compound shows promise as a multi-functional compound with applications in treating inflammation and infections. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate the precise mechanisms through which this compound exerts its effects.

Q & A

Q. What are the recommended synthetic routes for N-(5-acetamido-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step functionalization of the piperidine and acetamide cores. Key steps include:

  • Sulfonylation of piperidine : Reacting thiophene-2-sulfonyl chloride with piperidine derivatives under anhydrous conditions (e.g., DCM, triethylamine) .
  • Acetamide coupling : Using coupling agents like EDC/HOBt or N-ethylmorpholine in DMSO to link the acetamide group to the methoxyphenyl moiety .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents for sulfonylation), solvent polarity (DMSO enhances solubility of polar intermediates), and reaction time (reflux in ethanol for 6–12 hours) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% required for pharmacological studies) .
  • Spectroscopy : Confirm structure via 1^1H/13^{13}C NMR (e.g., acetamide proton at δ 2.1–2.3 ppm, methoxy group at δ 3.8–3.9 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • Elemental analysis : Match calculated vs. observed C, H, N, S content to validate stoichiometry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in DMSO (≥10 mM stock solutions), ethanol, or aqueous buffers (pH 7.4). Poor aqueous solubility may require co-solvents (e.g., cyclodextrins) .
  • Stability : Store at –20°C in dark, anhydrous conditions. Monitor degradation via LC-MS over 24–72 hours in biological matrices (e.g., plasma) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s synthetic pathway or bioactivity?

Methodological Answer:

  • Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model sulfonylation and coupling energetics, identifying transition states and solvent effects .
  • Docking studies : Simulate binding to target proteins (e.g., enzymes) via AutoDock Vina. Focus on interactions between the thiophene sulfonyl group and hydrophobic enzyme pockets .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:

  • Dose-response curves : Test multiple concentrations (1 nM–100 µM) to rule out non-specific effects at high doses .
  • Enzyme source validation : Compare results across recombinant vs. tissue-extracted enzymes (e.g., lipoxygenase isoforms) to identify isoform-specific activity .
  • Competitive assays : Use known inhibitors (e.g., zileuton for lipoxygenase) as positive controls to validate assay conditions .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) and assess changes in IC50_{50} values .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic (e.g., sulfonyl group charge) and steric features with activity .

Q. What experimental designs are critical for assessing metabolic stability and biotransformation?

Methodological Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., oxidative cleavage of piperidine) .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. How can researchers investigate synergistic effects with other therapeutic agents?

Methodological Answer:

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays (e.g., cancer cell lines) .
  • Mechanistic studies : Perform transcriptomics (RNA-seq) or proteomics to identify pathways enhanced by the combination .

Data Contradiction Analysis

Example : Discrepancies in reported IC50_{50} values across studies may arise from:

  • Assay variability : Differences in enzyme sources (e.g., recombinant vs. native) or detection methods (spectrophotometric vs. fluorometric) .
  • Compound aggregation : Use dynamic light scattering (DLS) to detect aggregates at high concentrations (>10 µM) .

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